Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3-carboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-bromobenzohydrazide with methylphosphonyl dichloride in the presence of triethylamine . This reaction forms the core spiro structure, which is then further functionalized to introduce the acetyl, methyl, and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including cytotoxicity and enzyme inhibition.
Mechanism of Action
The mechanism of action of Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as cytotoxicity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene: Similar spiro structure with different functional groups.
4-Methyl 9-ethyl 1-aryl-7-benzyl-3-hydroxy-8-methyl-2,6-dioxo-1,7-diazaspiro[4.4]nona-3,8-diene-4,9-dicarboxylate: Another spiro compound with distinct substituents.
Uniqueness
Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate stands out due to its specific combination of bromophenyl, phenyl, and dithia-triazaspiro moieties, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H18BrN3O3S2 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
methyl 7-acetyl-4-(4-bromophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate |
InChI |
InChI=1S/C21H18BrN3O3S2/c1-13-18(14(2)26)29-21(24(13)16-7-5-4-6-8-16)25(17-11-9-15(22)10-12-17)23-19(30-21)20(27)28-3/h4-12H,1-3H3 |
InChI Key |
YVRQKESAWTZVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.